

A Technical Guide to the Excitation and Emission Spectra of Cy5.5-SE

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Compound of Interest

Compound Name: Cy5.5-SE
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral properties and applications of Cyanine5.5 Succinimidyl Ester (**Cy5.5-SE**). Designed for researchers, scientists, and professionals in drug development, this document details the essential characteristics, experimental protocols, and key workflows associated with this near-infrared (NIR) fluorescent dye.

Core Spectroscopic and Physical Properties

Cy5.5-SE is a reactive, water-soluble fluorescent dye widely used for labeling primary amines on biomolecules such as proteins, antibodies, and amine-modified oligonucleotides.[1][2] Its fluorescence in the near-infrared spectrum makes it particularly valuable for applications where minimizing background autofluorescence from biological samples is critical, such as in in vivo imaging.[3][4] The succinimidyl ester (SE) group readily reacts with nucleophilic primary amines in a slightly alkaline environment to form a stable, covalent amide bond.[5]

The key spectral and physical characteristics of **Cy5.5-SE** are summarized in the table below. It is important to note that values can vary slightly between different suppliers and measurement conditions.

Property	Value	Source(s)
Excitation Maximum (λ_{ex})	673 - 684 nm	[3][6][7]
Emission Maximum (λ_{em})	694 - 710 nm	[2][7][8]
Molar Extinction Coefficient (ϵ)	190,000 - 250,000 M ⁻¹ cm ⁻¹	[2][7][8]
Fluorescence Quantum Yield (Φ)	0.2 - 0.28	[3][6]
Reactive Group	N-hydroxysuccinimide (NHS) ester	[1][2]
Reactivity Target	Primary amines (-NH ₂)	[1][2][9]
Solubility	DMSO, DMF, Water	[6][7][9]

Experimental Protocols

The following sections provide detailed methodologies for common applications of **Cy5.5-SE**, synthesized from established protocols.[10][11][12][13]

Protein Labeling with Cy5.5-SE

This protocol outlines the steps for conjugating **Cy5.5-SE** to a protein, such as an antibody.

1. Preparation of Protein Solution:

- The protein solution should be free of amine-containing buffers like Tris or glycine, as these will compete with the labeling reaction.[10][12]
- Buffer exchange the protein into a suitable labeling buffer, typically 0.1 M sodium bicarbonate or phosphate buffer with a pH of 8.5-9.0.[12][13]
- Adjust the protein concentration to 2-10 mg/mL for optimal labeling efficiency.[11][14]

2. Preparation of **Cy5.5-SE** Solution:

- Allow the vial of lyophilized **Cy5.5-SE** to equilibrate to room temperature before opening to prevent moisture condensation.
- Reconstitute the **Cy5.5-SE** in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL immediately before use.[\[10\]](#)[\[11\]](#)

3. Labeling Reaction:

- While gently vortexing the protein solution, slowly add the desired molar excess of the reconstituted **Cy5.5-SE** solution. A starting point for optimization is a 10:1 to 20:1 molar ratio of dye to protein.[\[15\]](#)
- Incubate the reaction mixture for 1 hour at room temperature with continuous stirring or rotation, protected from light.[\[10\]](#)[\[11\]](#)

4. Purification of the Labeled Protein:

- It is crucial to remove unreacted "free" dye from the protein-dye conjugate.[\[12\]](#) Common methods include:
 - Spin Column Chromatography: This is a rapid method suitable for small sample volumes. Equilibrate a gel filtration spin column (e.g., Sephadex G-25) with an appropriate elution buffer (e.g., PBS).[\[12\]](#)[\[13\]](#) Load the reaction mixture onto the column and centrifuge according to the manufacturer's instructions to separate the larger labeled protein from the smaller free dye.[\[12\]](#)
 - Size-Exclusion Chromatography (SEC): For larger volumes and higher purity, SEC can be employed.
 - Dialysis: Dialyze the reaction mixture against a large volume of a suitable buffer (e.g., PBS) at 4°C for several hours to overnight, with at least three buffer changes.[\[12\]](#)

5. Determination of Degree of Labeling (DOL) (Optional):

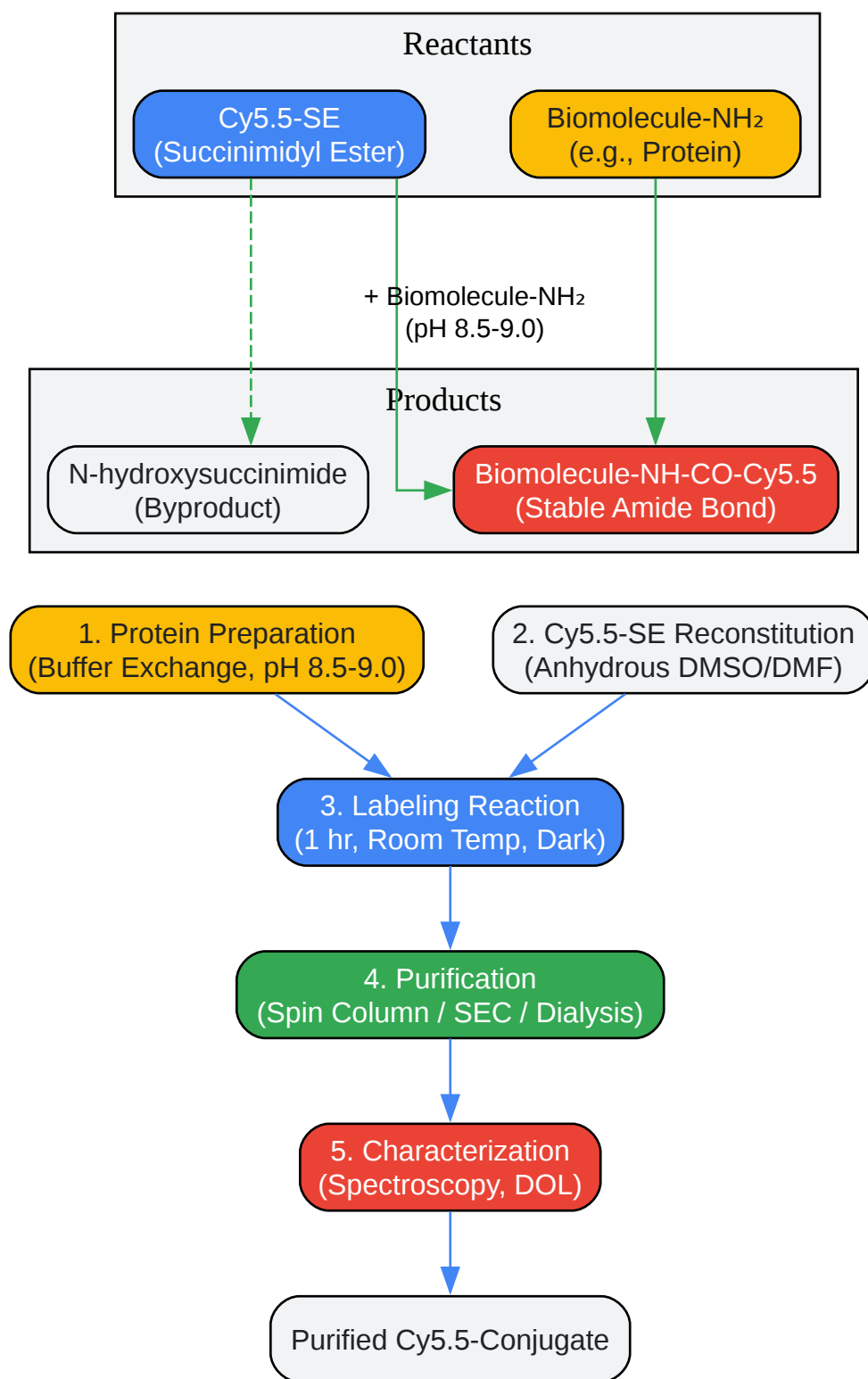
- Measure the absorbance of the purified conjugate at 280 nm (A_{280}) and at the excitation maximum of Cy5.5 (e.g., 675 nm, A_{675}).

- Calculate the protein concentration and the dye concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.[\[11\]](#)
- The DOL is the molar ratio of the dye to the protein.

Visualizations

Cy5.5-SE Labeling Reaction

The following diagram illustrates the chemical reaction between the N-hydroxysuccinimide (NHS) ester of Cy5.5 and a primary amine on a biomolecule, resulting in a stable amide bond.



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